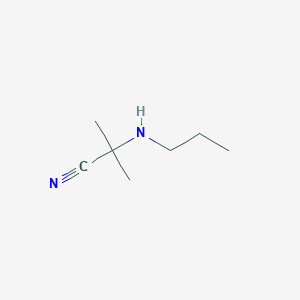

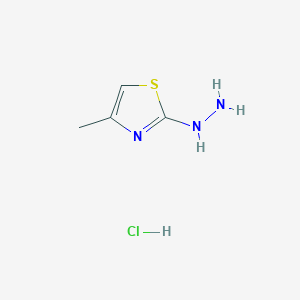

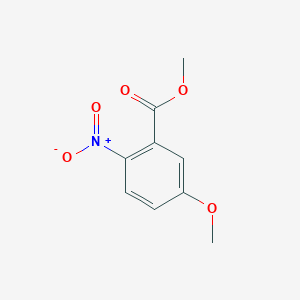

![molecular formula C9H7ClN2O B1316453 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone CAS No. 83393-47-9](/img/structure/B1316453.png)

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone

Overview

Description

Scientific Research Applications

FGFR Inhibitors in Cancer Therapy

This compound is used in the design of potent fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors play a crucial role in cancer therapy, particularly in targeting cancers that show aberrant FGFR signaling pathways .

Antitumor Activity

Derivatives of this compound have been evaluated for their effects on tumor cell migration and invasion, indicating potential use in antitumor strategies .

JAK Inhibition for Autoimmune Diseases

Modifications of the compound have been studied for their Janus kinase (JAK) inhibitory activity , which is significant for treating autoimmune diseases .

Synthesis of Pexidartinib

It serves as an intermediate in the synthesis of pexidartinib , a drug used to treat tenosynovial giant cell tumor .

VEGFR-2 Inhibitors for Angiogenesis

The compound is a reagent in synthesizing VEGFR-2 inhibitors , which are vital in controlling angiogenesis, a process that plays a pivotal role in cancer progression .

FLT3 Inhibitors for Acute Myeloid Leukemia

It is also involved in the synthesis of FLT3 inhibitors , which are being researched for the treatment of acute myeloid leukemia .

Diabetes and Cardiovascular Diseases

Some derivatives are being explored for their potential to reduce blood glucose levels, which could be beneficial in treating diabetes and related cardiovascular diseases .

Broad Medicinal Applications

Lastly, pyridine derivatives, including those related to this compound, have a wide range of medicinal applications, including antiviral, antimicrobial, antidiabetic, and anticancer activities .

Future Directions

: Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. DOI

: Additional spectral data and characterization can be found in: [Design and synthesis of pyrrolo 2,3- - Springer

Mechanism of Action

Target of Action

Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .

Mode of Action

Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets through hydrogen bonding .

Biochemical Pathways

Similar compounds have been shown to impact pathways related to cell proliferation and survival, potentially through their inhibition of key tyrosine kinases .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

properties

IUPAC Name |

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALXXOVJMEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C(=O)CCl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509624 | |

| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone | |

CAS RN |

83393-47-9 | |

| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83393-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

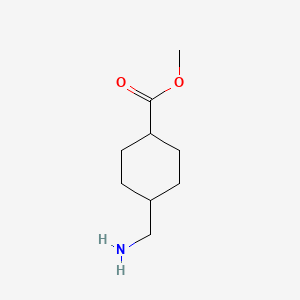

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)